
Crassicaulin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This bioactive alkaloid is found in various Aconitum species and is known for its analgesic properties. It has been clinically used in China for pain relief and possesses feeding deterrent activity against certain insects .
準備方法
Synthetic Routes and Reaction Conditions: Crassicaulin A can be synthesized through partial synthesis from yunaconitine, which has a similar skeleton but contains an α-hydroxyl group at C-3 . The synthetic routes involve complex reaction conditions and purification steps to achieve a high yield of this compound.
Industrial Production Methods: Industrial production of this compound involves the extraction from the roots of Aconitum species, followed by purification processes such as boiling, steaming, and sand frying . These methods ensure the safety and efficacy of the compound by reducing its cardiotoxicity and transforming it into less toxic derivatives.
化学反応の分析
Types of Reactions: Crassicaulin A undergoes various chemical reactions, including hydroxylation, which is a significant metabolic pathway . This reaction involves the addition of hydroxyl groups to the compound, leading to the formation of hydroxylated metabolites.
Common Reagents and Conditions: Hydroxylation of this compound is typically carried out using liver S9 fraction in vitro, highlighting inter-species differences in metabolism between rats and humans . The reaction conditions involve the use of specific enzymes and cofactors to facilitate the hydroxylation process.
Major Products Formed: The major products formed from the hydroxylation of this compound include yunaconitine and deoxyjesaconitine . These metabolites exhibit different pharmacological activities and toxicities compared to the parent compound.
科学的研究の応用
Crassicaulin A has a wide range of scientific research applications:
作用機序
Crassicaulin A exerts its effects primarily through its interaction with specific molecular targets and pathways. The hydroxylation metabolism of this compound leads to the formation of bioactive metabolites that can interact with various receptors and enzymes in the body . These interactions result in analgesic effects and other pharmacological activities.
類似化合物との比較
Crassicaulin A is unique among diterpenoid alkaloids due to its specific structural features and pharmacological activities. Similar compounds include yunaconitine and deoxyjesaconitine, which share structural similarities but differ in their hydroxylation patterns and biological effects . The uniqueness of this compound lies in its specific hydroxylation sites and the resulting bioactive metabolites.
特性
IUPAC Name |
[(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26?,27+,28-,29?,30-,32+,33+,34-,35?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZDXIGXYWVWQX-MELBLISISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
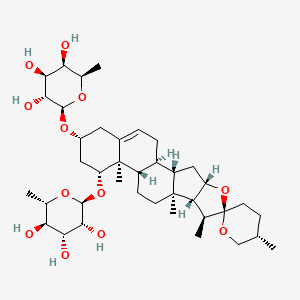
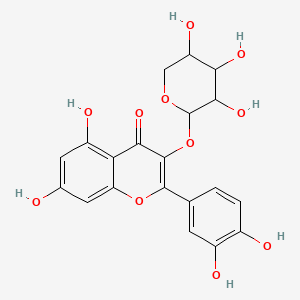
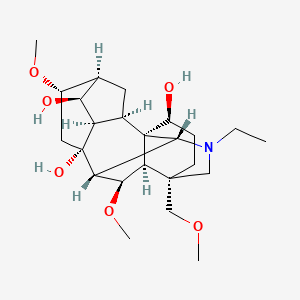
![(3S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione](/img/structure/B10789591.png)
![[Des-Arg9]-Bradykinin acetate](/img/structure/B10789596.png)
![(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol;(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B10789600.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}chromen-4-one](/img/structure/B10789601.png)
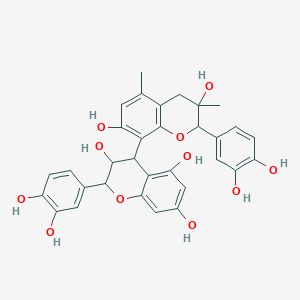
![[5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10789612.png)
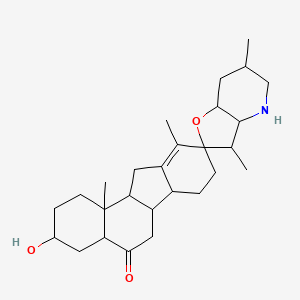
![(1S,4S,5S,6R,8R,9R,10R,13S,16S,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10789622.png)
![(3S,5S,8R,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione](/img/structure/B10789636.png)
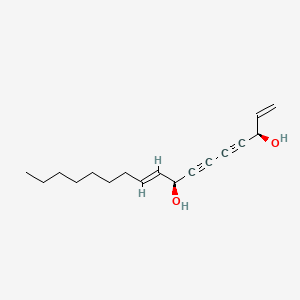
![[5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10789644.png)
